4-(4-Amino-naphthalen-1-ylazo)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-naphthalen-1-ylazo)-phenol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-naphthalen-1-ylazo)-phenol typically involves the diazotization of 4-amino-naphthalene-1-amine followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process. The steps are as follows:
Diazotization: 4-amino-naphthalene-1-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol in an alkaline medium to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-naphthalen-1-ylazo)-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(4-Amino-naphthalen-1-ylazo)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-naphthalen-1-ylazo)-phenol involves its interaction with molecular targets through its azo group (N=N) and phenolic hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of colored complexes. The molecular pathways involved include:
Binding to proteins and nucleic acids: The compound can form covalent bonds with amino acids and nucleotides, affecting their function.
Generation of reactive oxygen species (ROS): In certain conditions, the compound can generate ROS, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
4-(4-Amino-naphthalen-1-ylazo)-phenol can be compared with other azo compounds such as:
- 4-(4-Amino-naphthalen-1-ylazo)-N-(6-methoxy-pyridazin-3-yl)-benzenesulfonamide
- 4-(4-Amino-naphthalen-1-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and applications. Its phenolic hydroxyl group and amino-naphthylazo moiety make it particularly suitable for use in dye synthesis and biological staining.
List of Similar Compounds
- 4-(4-Amino-naphthalen-1-ylazo)-N-(6-methoxy-pyridazin-3-yl)-benzenesulfonamide
- 4-(4-Amino-naphthalen-1-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide
- 4-(4-Amino-naphthalen-1-ylazo)-naphthalene-1-sulfonic acid (2-oxo-2,3-dihydro-benzooxazol-6-yl)-amide
Properties
CAS No. |
74217-45-1 |
---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-[(4-aminonaphthalen-1-yl)diazenyl]phenol |
InChI |
InChI=1S/C16H13N3O/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(20)8-6-11/h1-10,20H,17H2 |
InChI Key |
FFDPIXCSGZIVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.